1-(2-furoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2-furoyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a furan ring fused to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2-furoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-furoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the tetrahydroquinoline moiety can produce 1,2,3,4-tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against butyrylcholinesterase.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of butyrylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-(2-furoyl)piperazine: Similar in structure but contains a piperazine ring instead of a tetrahydroquinoline ring.
1-(2-furoyl)-3-phenylthiourea: Contains a thiourea group and a phenyl ring, offering different chemical properties and applications.
Uniqueness
1-(2-furoyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a furan ring and a tetrahydroquinoline moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-8,10H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVIAMIAKQCCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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